molecular formula C7H12N4O2 B13825631 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B13825631
M. Wt: 184.20 g/mol
InChI Key: RRQLOCQVXFKFSE-UHFFFAOYSA-N
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Description

3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound features a methoxypropylamino group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of 3-methoxypropylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where 3-methoxypropylamine reacts with a chlorinated triazine compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxypropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethylamino)-2H-1,2,4-triazin-5-one
  • 3-(3-Ethoxypropylamino)-2H-1,2,4-triazin-5-one
  • 3-(3-Methoxypropylamino)-2H-1,2,4-triazine

Uniqueness

3-(3-Methoxypropylamino)-2H-1,2,4-triazin-5-one is unique due to its specific methoxypropylamino group, which imparts distinct chemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-(3-methoxypropylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H12N4O2/c1-13-4-2-3-8-7-10-6(12)5-9-11-7/h5H,2-4H2,1H3,(H2,8,10,11,12)

InChI Key

RRQLOCQVXFKFSE-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NN=CC(=O)N1

Origin of Product

United States

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